molecular formula C21H19N3O2S B2423905 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448125-79-8

2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No. B2423905
CAS RN: 1448125-79-8
M. Wt: 377.46
InChI Key: LJFVBDROPOWIPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and a thiazole ring, both of which are heterocyclic aromatic compounds . The presence of these rings could potentially give the compound interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazole rings can be formed through 1,3-dipolar cycloaddition or from α-hydroxy ketones and hydroxylamine . Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and thiazole rings are aromatic and planar, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and thiazole rings. Isoxazoles can undergo reactions at the 3- and 5-positions, while thiazoles can react at the 2-position .

Scientific Research Applications

Luminescent Materials

The compound has been used as a luminescent material . Two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz- BF and BTZ-DCz-BF) were introduced as luminescent materials . All luminescent materials were characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis, and they exhibited good thermal and electrochemical stability .

Organic Light Emitting Diodes (OLEDs)

These materials have been successfully used as dopant emitters in organic light-emitting diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes showed better EL performance than the ligands . In particular, the doped device with BTZ-Cz-BF at a doping concentration of 10 wt% showed the best EL performance, with a maximum luminance of 3940 cd/m2, a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of the ligands and difluoroboron complexes have been systematically studied by experimental and theoretical methods . The relationship between their molecular structure and optoelectronic properties was revealed .

4. Excited State Intramolecular Proton Transfer (ESIPT) Due to the characteristics of excited state intramolecular proton transfer (ESIPT), the ligands exhibit dual fluorescence (vinyl alcohol emission and ketone emission) in solution, while they only show single fluorescence in solid thin films .

Custom Synthesis

The compound can be used for custom synthesis . It can be used for bulk manufacturing, sourcing, and procurement .

Impurity Studies

The compound can be used for studying impurities . It can be used for in-stock or backordered impurities .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)12-22-20(25)11-17-16-9-5-6-10-18(16)26-24-17/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFVBDROPOWIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=NOC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

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